Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)-

Description

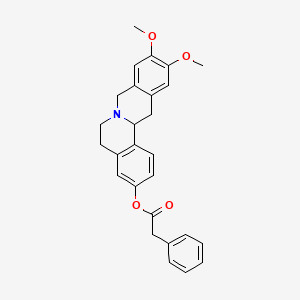

The compound "Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)-" is a structurally complex alkaloid characterized by a dibenzoquinolizin core fused with a benzeneacetic acid ester moiety. Its stereochemistry is defined by the (-)-enantiomer, which may confer distinct biological activity compared to its (+) counterpart . The dibenzoquinolizin system, a polycyclic framework incorporating nitrogen, is often associated with bioactive alkaloids isolated from plant sources, as highlighted in phytochemical methodologies for isolating nitrogen-containing compounds like alkaloids . The 10,11-dimethoxy substituents likely influence electronic properties and receptor binding, while the ester linkage may modulate solubility and pharmacokinetics.

Properties

CAS No. |

93822-49-2 |

|---|---|

Molecular Formula |

C27H27NO4 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate |

InChI |

InChI=1S/C27H27NO4/c1-30-25-15-20-14-24-23-9-8-22(32-27(29)12-18-6-4-3-5-7-18)13-19(23)10-11-28(24)17-21(20)16-26(25)31-2/h3-9,13,15-16,24H,10-12,14,17H2,1-2H3 |

InChI Key |

VJTLSQQKCDNRKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)OC(=O)CC5=CC=CC=C5)OC |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis of the Tetrahydroquinolizine Core

- The tetrahydroquinolizine skeleton is typically synthesized via asymmetric cyclization strategies starting from simpler precursors such as substituted isoquinolines or benzazepines.

- Literature reports asymmetric syntheses of related tetrahydro-2-benzazepines and isoindolines using stereospecific cyclizations, including thermal imino-ene reactions and Heck cyclizations, which can be adapted for the dibenzoquinolizine framework.

- For example, a key step involves condensation of aldehyde functionalities with iminophosphoranes to form imines, followed by stereospecific cyclization to generate the chiral ring system with high enantiomeric excess (ee ≥ 95%).

- Partial hydrogenation and selective functional group transformations (e.g., reduction, dehydration) are employed to achieve the tetrahydro state and install substituents such as methoxy groups.

Esterification with Benzeneacetic Acid

- The ester linkage between the benzeneacetic acid and the quinolizine alcohol group is formed via classical esterification methods.

- Typical procedures involve activation of the carboxylic acid (benzeneacetic acid) using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

- Alternatively, acid chlorides of benzeneacetic acid can be prepared and reacted with the quinolizine alcohol under mild conditions to form the ester.

- The reaction conditions are optimized to preserve the stereochemical integrity of the chiral center in the quinolizine moiety.

Functional Group Modifications and Methoxylation

- The 10,11-dimethoxy substitution pattern is introduced either by starting from appropriately substituted precursors or by selective methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Protection and deprotection strategies may be employed to ensure regioselectivity and avoid side reactions during the synthesis.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as preparative HPLC or column chromatography.

- Enantiomeric purity is confirmed by chiral HPLC or polarimetry.

- Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and X-ray crystallography if necessary.

Summary Table of Preparation Steps

Research Findings and Notes

- The asymmetric synthesis approach ensures the production of the (-)-enantiomer with high stereochemical purity, which is critical for biological activity.

- The use of mild esterification conditions prevents racemization or decomposition of sensitive functional groups.

- The synthetic route is adaptable to introduce various substitutions on the quinolizine core, allowing for structural analog development.

- Patent literature indicates related diarylquinolizidine compounds are prepared via multi-step syntheses involving bromination, nucleophilic substitution, and ring closure reactions, which may be relevant for analog synthesis.

- The synthetic strategies align with those used for protoberberine alkaloids and related bioactive natural products, which share structural similarities.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that benzeneacetic acid derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and apoptosis. A study reported that similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Neuroprotective Effects:

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Inhibition:

Benzeneacetic acid derivatives have been studied for their role as enzyme inhibitors. They can act on specific enzymes involved in metabolic pathways, which may lead to the development of new therapeutic agents for metabolic disorders .

Biomarker Development:

The compound's unique chemical properties make it a candidate for use as a biomarker in various biochemical assays. Its detection can aid in understanding disease mechanisms and monitoring therapeutic responses .

Materials Science

Polymer Chemistry:

In materials science, benzeneacetic acid derivatives are explored for their potential use in synthesizing polymers with tailored properties. These polymers can find applications in drug delivery systems and biodegradable materials .

Nanotechnology:

Recent studies have investigated the incorporation of benzeneacetic acid into nanostructures for targeted drug delivery applications. The compound's ability to form stable complexes with nanoparticles enhances the efficacy of drug delivery systems .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of benzeneacetic acid derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis, highlighting the compound's potential as a lead candidate for cancer therapy.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, treatment with benzeneacetic acid derivatives resulted in significant improvements in cognitive function and reduction of neuroinflammation markers, suggesting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function. The specific details of these interactions depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Dibenzoquinolizin Family

lists compounds with related dibenzoquinolizin frameworks but differing substituents and saturation levels. For example:

- 6H-Dibenzo[a,g]quinolizinium, 5,8,13,13a-tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-, (7S,13aS) (CAS 18556-27-9) shares the dibenzoquinolizin core but replaces the benzeneacetic acid ester with hydroxyl and methyl groups.

- 4H-Dibenzo[de,g]quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy- (CAS 128-76-7) lacks the ester moiety and exhibits a partially saturated ring system, which may enhance conformational flexibility .

Key Structural Differences:

| Feature | Target Compound | CAS 18556-27-9 | CAS 128-76-7 |

|---|---|---|---|

| Core Saturation | 5,8,13,13a-tetrahydro | 5,8,13,13a-tetrahydro | 5,6,6a,7-tetrahydro |

| Substituents | 10,11-dimethoxy; benzeneacetic acid ester | 2,9-dihydroxy; 3,10-dimethoxy; methyl | 1,2,10-trimethoxy; hydroxyl |

| Molecular Weight* | ~439.5 (estimated) | Not provided | Not provided |

*Molecular weight estimated based on structural analogy to and .

Azabicyclo-Modified Benzeneacetic Acid Esters

and highlight esters with azabicycloalkane alcohol components, which differ in ring size and substitution patterns:

- Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, 3-methyl-3-azabicyclo[3.3.1]non-9-yl ester (CAS 106650-06-0) features a 3-azabicyclo[3.3.1]nonane system, introducing a rigid, nitrogen-containing bicyclic structure. Its molecular formula (C22H31NO3) and weight (357.49 g/mol) suggest lower complexity than the target compound .

Physicochemical Comparison:

| Property | Target Compound | CAS 106650-06-0 | CAS 2291-55-6 |

|---|---|---|---|

| Molecular Formula | Likely C27H31NO5 (estimated) | C22H31NO3 | C23H25NO2 |

| Molecular Weight | ~439.5 | 357.49 | 347.45 |

| Key Functional Groups | Dibenzoquinolizin; dimethoxy; ester | Azabicyclo[3.3.1]; cyclopentyl | Azabicyclo[3.3.1]; phenyl |

Terpene-Derived Benzeneacetic Acid Esters

Compounds in and , such as Benzeneacetic acid, 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester (CAS 30982-35-5), feature terpene-based alcohols (e.g., pinane derivatives). These structures exhibit higher lipophilicity (XLogP3 = 4.2) compared to the target compound’s likely lower logP due to polar methoxy groups. The terpene moiety may enhance volatility (boiling point ~385°C) but reduce aqueous solubility .

Functional Impact:

- Target Compound: Methoxy groups and aromatic systems may favor π-π stacking interactions, relevant to enzyme inhibition.

- Terpene Esters: Hydrocarbon-rich structures likely improve blood-brain barrier penetration, making them candidates for CNS-targeting drugs .

Stereochemical and Enantiomeric Considerations

explicitly differentiates the (-)-enantiomer from its (+)-counterpart. Enantiomers often exhibit divergent biological activities; for example, the (-)-form may have higher receptor binding affinity or altered metabolic stability. Similar chiral distinctions are critical in alkaloid pharmacology, as seen in compounds like morphine enantiomers .

Biological Activity

Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- (CAS No: 93822-50-5) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research data and case studies.

Chemical Structure and Properties

The compound features a dibenzoquinolizine core structure characterized by the following:

- Molecular Formula : C27H27NO4

- Molecular Weight : 429.5 g/mol

- IUPAC Name : (10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity affecting cellular signaling processes.

Anticancer Properties

Several studies have investigated the anticancer potential of benzeneacetic acid derivatives. For instance:

Toxicity Profile

The toxicity of benzeneacetic acid derivatives has been assessed through various routes of exposure. For example:

- An acute toxicity study indicated that the lethal dose (LD50) for rodents was greater than 800 mg/kg when administered orally . However, detailed toxicological profiles remain scarce.

Case Studies and Research Findings

- Synthesis and Biological Testing :

- A synthesis study highlighted the preparation of benzeneacetic acid derivatives and their biological evaluation against cancer cell lines. The results suggested that modifications in the chemical structure significantly impacted biological activity.

- Comparative Analysis :

Summary of Biological Activity Studies

Q & A

Q. Basic Research Focus

- NMR :

- IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers quantify this compound in biological matrices, and what analytical challenges arise?

Q. Basic Research Focus

- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate the compound from cellular lysates .

- Quantification :

- Challenges : Matrix interference from endogenous phenylalanine metabolites (e.g., phenylacetylglutamine) requires careful method validation .

What in vitro models are suitable for studying its role in epithelial-mesenchymal transition (EMT), and how can mechanistic insights be validated?

Q. Advanced Research Focus

- Cell models : Human bronchial epithelial (HBE) cells treated with silica particles to induce EMT, followed by co-treatment with the compound at 10–100 µM .

- Transcriptomic profiling : RNA-seq to identify p53-dependent pathways (e.g., TGF-β, Wnt/β-catenin) altered by the compound .

- Validation :

How does this compound interact with phenylalanine metabolism, and what enzyme targets are implicated?

Q. Advanced Research Focus

- Metabolic linkage : The compound is a derivative of benzeneacetic acid, a phenylalanine metabolite. It may modulate ALDH3, feaB, or paaI enzymes, increasing phenylacetylglutamine levels .

- Enzyme assays :

How should researchers address discrepancies in reported solubility data across solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.